Molecular Weight and Structural Identity: 14 Da Differentiation from Norfluoxetine Glucuronide
Fluoxetine glucuronide (free acid) has a monoisotopic mass of 485.1661 Da (average MW 485.4 g/mol) and the molecular formula C23H26F3NO7, while norfluoxetine glucuronide has a monoisotopic mass of 471.1505 Da (average MW 471.4 g/mol) and formula C22H24F3NO7 [1][2]. The 14 Da mass difference corresponds to one N-methyl group. Fluoxetine glucuronide contains a tertiary amine forming a quaternary ammonium N+-glucuronide, whereas norfluoxetine glucuronide is a secondary amine N-glucuronide [3]. This structural distinction directly impacts ionization behaviour and chromatographic properties.
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 485.1661 Da (C23H26F3NO7); quaternary ammonium N+-glucuronide |
| Comparator Or Baseline | Norfluoxetine glucuronide: 471.1505 Da (C22H24F3NO7); secondary amine N-glucuronide |
| Quantified Difference | Δ 14.0156 Da (one N–CH3 group); permanent positive charge vs. ionizable secondary amine |
| Conditions | Calculated exact mass; structures verified by PubChem, HMDB, and ChEBI |
Why This Matters
The 14 Da mass difference and charge-state divergence prevent direct substitution in MRM-based LC-MS/MS methods; assays targeting fluoxetine glucuronide require a specific reference standard for accurate precursor ion selection and retention time verification.
- [1] PubChem. Fluoxetine glucuronide. CID 71316864. National Center for Biotechnology Information. View Source
- [2] Human Metabolome Database. Norfluoxetine glucuronide (HMDB0061170). HMDB.ca. View Source
- [3] Hawes EM. N+-Glucuronidation, a Common Pathway in Human Metabolism of Drugs With a Tertiary Amine Group. Drug Metab Dispos. 1998;26(9):830-837. View Source
